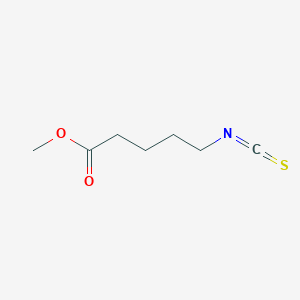
5-Isothiocyanato-pentanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-isothiocyanatopentanoate is an organic compound with the molecular formula C7H11NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-isothiocyanatopentanoate can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. Cyanuric acid is used as the desulfurylation reagent in this method .
Industrial Production Methods
Industrial production of methyl 5-isothiocyanatopentanoate typically involves large-scale synthesis using the aforementioned one-pot process. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for substrates that are highly electron-deficient .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-isothiocyanatopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas. These products have diverse applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Methyl 5-isothiocyanatopentanoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 5-isothiocyanatopentanoate involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the activation or inhibition of specific biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 5-isothiocyanatopentanoate include other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Methyl 5-isothiocyanatopentanoate is unique due to its specific structure, which combines the isothiocyanate group with a pentanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
methyl 5-isothiocyanatopentanoate |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)4-2-3-5-8-6-11/h2-5H2,1H3 |
InChI-Schlüssel |
BGBDXFHLZAKXJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


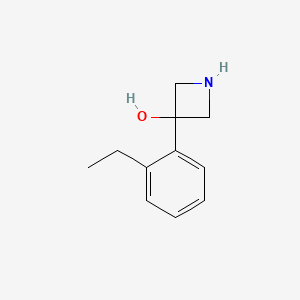
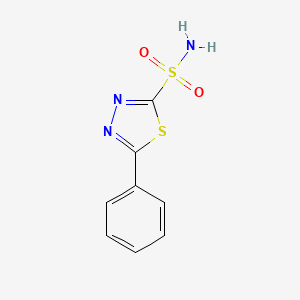
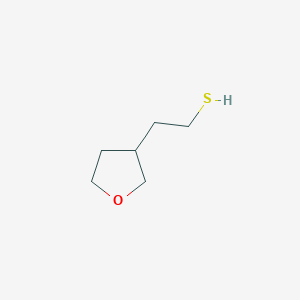
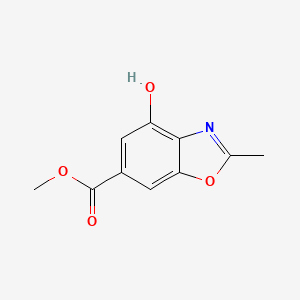
![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)
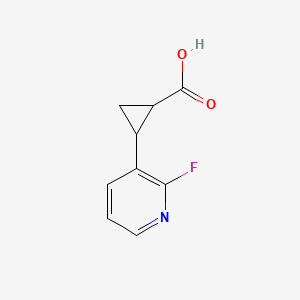
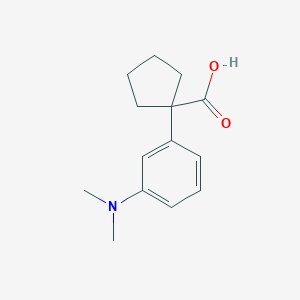
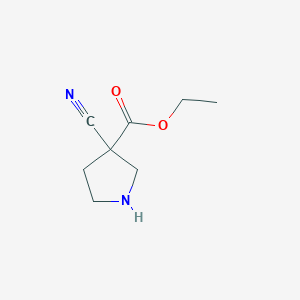
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
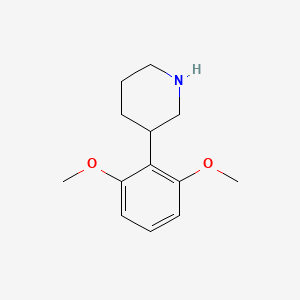
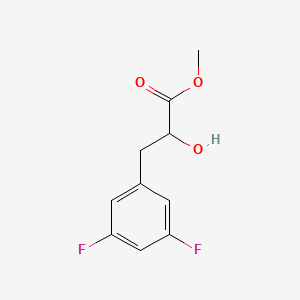
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)
